

Application Notes and Protocols for Studying Phagocytosis Using PKH67

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Compound of Interest

Compound Name: PKH 67

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Introduction

Phagocytosis, the process by which cells engulf and digest particles, is a fundamental component of the innate immune system and is crucial for tissue homeostasis, and the clearance of pathogens and apoptotic cells.[1] The fluorescent lipophilic dye PKH67 offers a robust and reliable method for studying phagocytosis.[2][3] Its stable incorporation into the cell membrane with minimal leakage makes it an excellent tool for labeling target cells or particles to be phagocytosed.[4] This document provides detailed application notes and protocols for the use of PKH67 in phagocytosis assays, including methods for cell labeling, co-culture with phagocytes, and analysis by flow cytometry and fluorescence microscopy.

Principle of the Assay

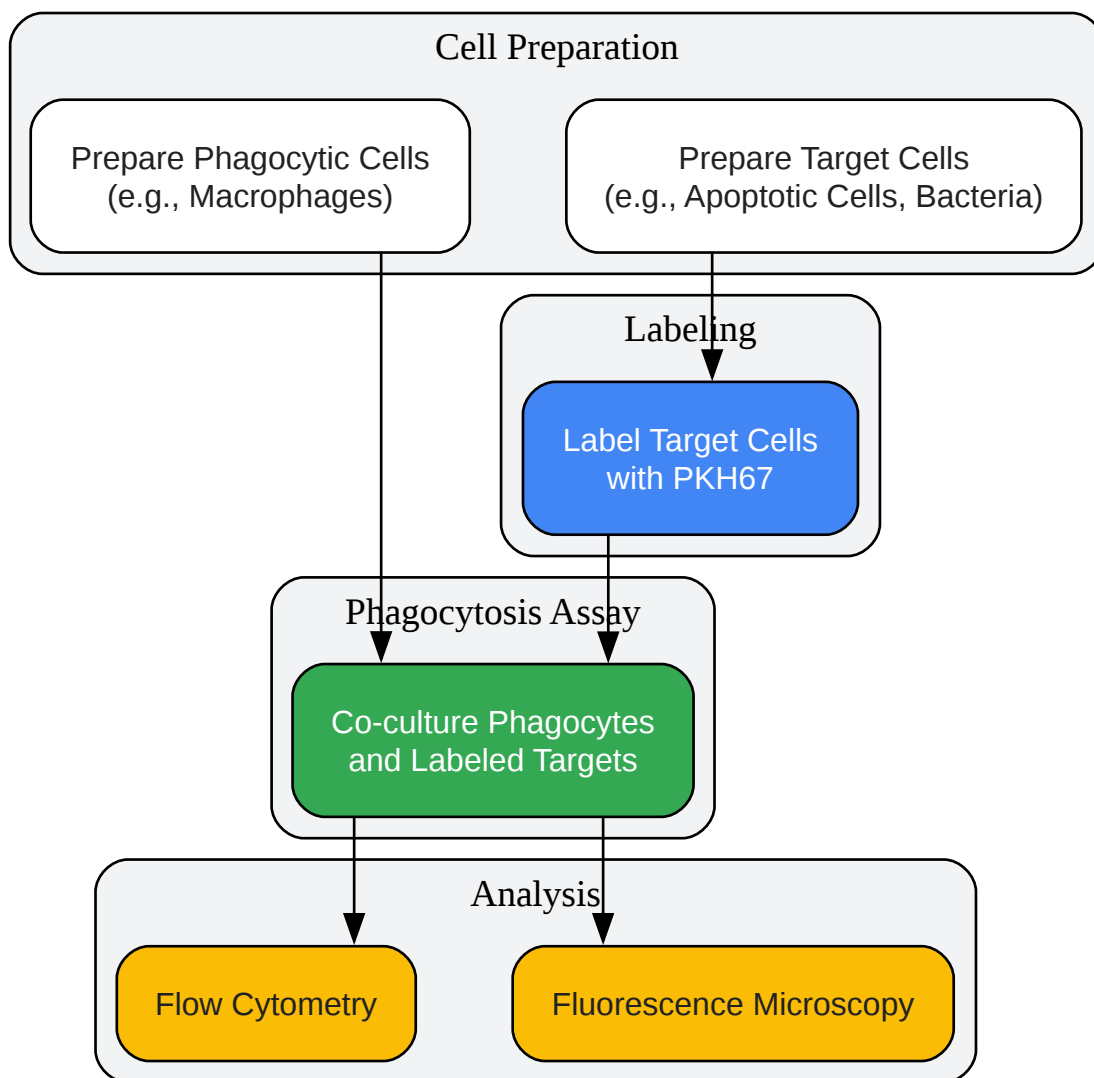
The PKH67 phagocytosis assay is based on the labeling of target cells or particles with the green fluorescent dye PKH67. These labeled targets are then incubated with phagocytic cells, such as macrophages or neutrophils.[5] As the phagocytes engulf the PKH67-labeled targets, they become fluorescent. The extent of phagocytosis can then be quantified by measuring the increase in fluorescence of the phagocytic cell population using flow cytometry or visualized by fluorescence microscopy.[6] This method allows for the quantitative analysis of phagocytic activity and can be used to screen for modulators of this process, a critical aspect of drug development in immunology and oncology.

Key Applications

- Quantification of phagocytic activity: Determine the percentage of phagocytic cells in a population and the number of ingested particles per cell.[7]
- Screening for modulators of phagocytosis: Identify compounds or antibodies that enhance or inhibit phagocytosis.[8]
- Studying receptor-mediated phagocytosis: Investigate the role of specific receptors, such as Fc receptors or complement receptors, in the engulfment process.[9]
- In vitro and in vivo cell tracking: Monitor the fate of labeled cells in co-culture systems or in animal models.[2]

Experimental Workflow

The general workflow for a PKH67-based phagocytosis assay involves the preparation of phagocytic and target cells, labeling of the target cells with PKH67, co-incubation of the two cell types, and subsequent analysis.



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Figure 1: General experimental workflow for a PKH67-based phagocytosis assay.

Detailed Protocols

Protocol 1: Labeling Target Cells with PKH67

This protocol describes the general procedure for labeling a suspension of target cells with PKH67.^[10]

Materials:

- PKH67 Green Fluorescent Cell Linker Kit (containing PKH67 dye and Diluent C)

- Target cells in suspension (2×10^7 cells)
- Serum-free medium (e.g., RPMI-1640)
- Complete medium (containing serum)
- Polypropylene conical tubes (15 mL)
- Centrifuge

Procedure:

- Cell Preparation:
 - Start with a single-cell suspension of 2×10^7 target cells in a conical polypropylene tube.
 - Wash the cells once with serum-free medium to remove any residual serum proteins.[\[10\]](#)
 - Centrifuge the cells at $400 \times g$ for 5 minutes to form a loose pellet.[\[10\]](#)
 - Carefully aspirate the supernatant, leaving no more than 25 μL of residual liquid.
- Cell Resuspension:
 - Prepare a 2x cell suspension by adding 250 μL of Diluent C to the cell pellet and resuspend by gentle pipetting. Do not vortex.[\[10\]](#)
- Dye Preparation:
 - Immediately before staining, prepare a 2x dye solution (4 μM) by adding 1 μL of the PKH67 dye solution to 250 μL of Diluent C in a separate polypropylene tube and mix well.
[\[10\]](#)
- Staining:
 - Rapidly add the 250 μL of the 2x cell suspension to the 250 μL of the 2x dye solution.
 - Immediately mix the sample by pipetting for 2-5 minutes to ensure homogenous staining. The final concentration will be 1×10^7 cells/mL and 2 μM PKH67.[\[10\]](#)

- Stopping the Reaction:
 - Stop the staining reaction by adding 500 μ L of complete medium (containing serum).
 - Incubate for 1 minute.
- Washing:
 - Dilute the sample with 5 mL of complete medium.
 - Centrifuge the cells at 400 x g for 10 minutes at room temperature.
 - Carefully remove the supernatant.
 - Resuspend the cell pellet in 5 mL of complete medium and transfer to a fresh tube.
 - Repeat the wash step two more times to ensure the removal of unbound dye.[\[10\]](#)
- Final Resuspension:
 - After the final wash, resuspend the PKH67-labeled target cells in the appropriate volume of complete medium for your phagocytosis assay.

Protocol 2: Phagocytosis Assay and Analysis by Flow Cytometry

This protocol outlines the co-culture of phagocytic cells with PKH67-labeled target cells and subsequent analysis using flow cytometry.[\[6\]](#)

Materials:

- Phagocytic cells (e.g., macrophages, neutrophils)
- PKH67-labeled target cells (from Protocol 1)
- Complete medium
- 24-well non-tissue culture treated plates[\[5\]](#)

- Phosphate-buffered saline (PBS)
- Cell scraper or Trypsin-EDTA[5]
- FACS tubes
- Flow cytometer

Procedure:

- Plating Phagocytic Cells:
 - Seed the phagocytic cells in a 24-well plate at a desired density (e.g., 1×10^6 cells/mL, 1 mL per well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]
- Initiating Phagocytosis:
 - The next day, remove the medium from the phagocytic cells.
 - Add the PKH67-labeled target cells to the wells containing the phagocytes at a specific effector-to-target (E:T) ratio (e.g., 1:2.5 or 1:10).[6]
 - Incubate the co-culture for the desired time period (e.g., 1-3 hours) at 37°C to allow for phagocytosis.[5][6]
- Removing Non-internalized Targets:
 - After the incubation, gently wash the wells 3-5 times with cold PBS to remove any non-engulfed target cells.[5]
- Harvesting Cells for Flow Cytometry:
 - To detach the adherent phagocytic cells, add a cell dissociation reagent like Trypsin-EDTA or use a cell scraper.[5]
 - Transfer the cell suspension to FACS tubes.
 - Wash the cells with PBS and centrifuge at 400 x g for 5 minutes.

- Resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Use the FITC channel to detect the green fluorescence of PKH67.[6]
 - Gate on the phagocytic cell population based on their forward and side scatter properties.
 - Quantify the percentage of PKH67-positive phagocytes and the mean fluorescence intensity (MFI) of this population.

Protocol 3: Phagocytosis Assay and Analysis by Fluorescence Microscopy

This protocol describes the visualization of phagocytosis using fluorescence microscopy.

Materials:

- Phagocytic cells
- PKH67-labeled target cells
- Complete medium
- 24-well plates with glass coverslips
- PBS
- Paraformaldehyde (4% in PBS) for fixing
- DAPI or Hoechst stain for nuclear counterstaining
- Fluorescence microscope

Procedure:

- Cell Seeding and Phagocytosis:

- Follow steps 1 and 2 from Protocol 2, but seed the phagocytic cells on glass coverslips within the 24-well plates.
- Washing and Fixing:
 - After the phagocytosis incubation, gently wash the coverslips 3 times with PBS to remove non-adherent cells.
 - Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.
 - Wash the coverslips again with PBS.
- Staining and Mounting:
 - Counterstain the cell nuclei with DAPI or Hoechst stain for 5 minutes.
 - Wash the coverslips with PBS.
 - Mount the coverslips onto glass slides using an appropriate mounting medium.
- Microscopy:
 - Visualize the cells using a fluorescence microscope.
 - Use the appropriate filter sets to observe the green fluorescence of PKH67 (engulfed targets) and the blue fluorescence of the nuclei.
 - Optionally, phagocytic cells can be pre-labeled with a red fluorescent dye like PKH26 to distinguish them from the target cells.[\[6\]](#)

Data Presentation

Quantitative data from phagocytosis assays should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions.

Table 1: Staining Efficiency of Target Cells with PKH67

Cell Type	PKH67 Concentration (µM)	Staining Efficiency (%)	Reference
Leishmania infantum promastigotes	Not specified	99.71	[6]
J774A.1 macrophages (with PKH26)	Not specified	99.57	[6]
Eimeria tenella sporozoites	2	Optimal for microscopy	

Table 2: Quantification of Phagocytosis by Flow Cytometry

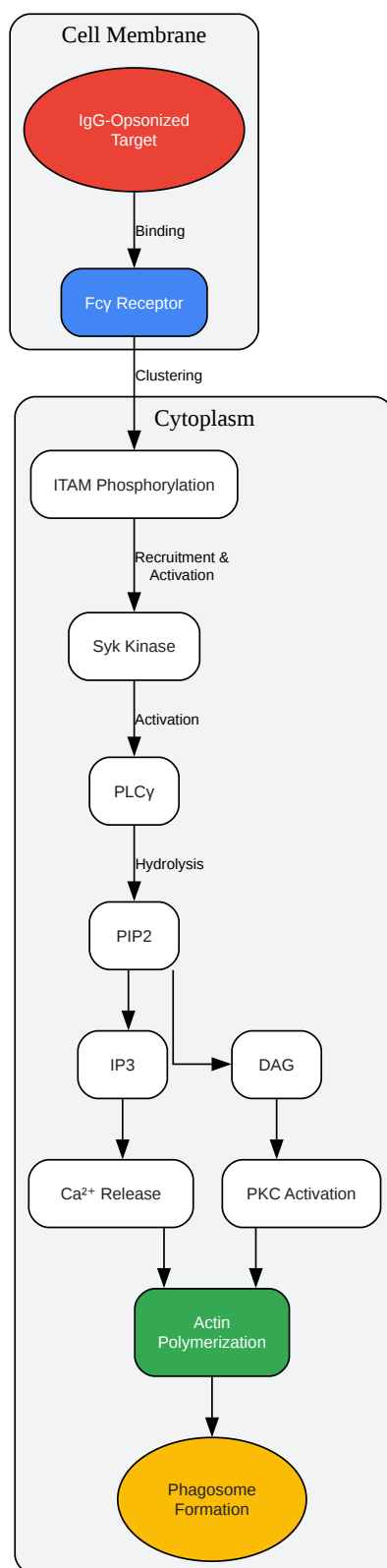
Phagocyte:Target Ratio	Percentage of Infected Macrophages (%)	Reference
1:2.5	15.68	[6]
1:10	61.70	[6]

Signaling Pathways in Phagocytosis

Phagocytosis is an active process that is initiated by the binding of opsonized particles to specific receptors on the surface of phagocytes, triggering intracellular signaling cascades that lead to cytoskeletal rearrangement and particle engulfment.

Fc Receptor-Mediated Phagocytosis

Fc gamma receptors (FcγRs) on the surface of phagocytes recognize antibodies (IgG) that have coated a target particle.[9] This recognition triggers a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), leading to the activation of downstream effectors that drive actin polymerization and the formation of the phagocytic cup.[9]

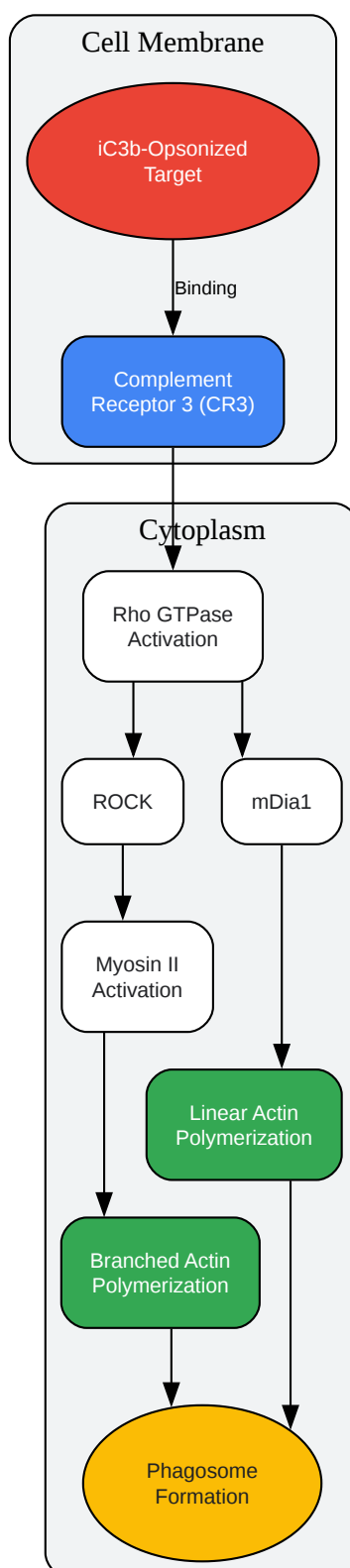


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Figure 2: Simplified signaling pathway of Fc receptor-mediated phagocytosis.

Complement Receptor-Mediated Phagocytosis

Complement receptors, such as CR3, on phagocytes recognize complement components (e.g., iC3b) that have opsonized a target.^[6] This interaction activates a signaling pathway that involves the Rho family of small GTPases, leading to actin polymerization and phagosome formation.^[6]



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Figure 3: Simplified signaling pathway of complement receptor-mediated phagocytosis.

Conclusion

The use of PKH67 provides a versatile and quantitative method for the study of phagocytosis. The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and analyze phagocytosis assays. The ability to reliably label target cells and quantify their uptake by phagocytes is invaluable for advancing our understanding of immune function and for the development of novel therapeutics that modulate this critical cellular process.

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